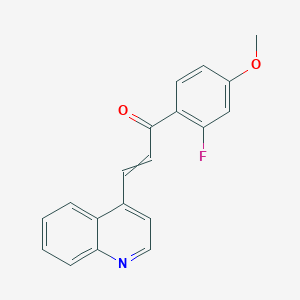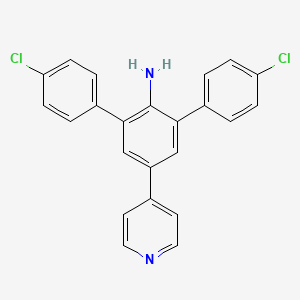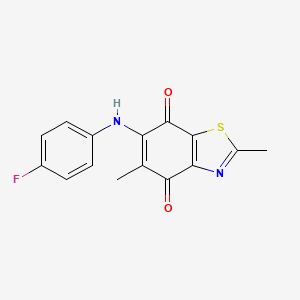
N,N'-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide: is a synthetic organic compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a 6-oxo-3,6-dihydropyrimidine core, which is substituted with dioctanamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide typically involves the condensation of appropriate amines with a dihydropyrimidine precursor. One common method involves the reaction of 6-oxo-1,6-dihydropyrimidine-2,4-dicarboxylic acid with octylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N,N’-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological and medicinal research. It has been studied for its potential as an inhibitor of certain enzymes, such as matrix metalloproteinases (MMPs), which are involved in various pathological processes including cancer and inflammation . Additionally, its derivatives have been evaluated for antimicrobial activity against a range of bacterial and fungal pathogens .
Industry: In the industrial sector, N,N’-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N’-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide involves its interaction with specific molecular targets. For instance, as an inhibitor of matrix metalloproteinases, the compound binds to the active site of the enzyme, preventing it from catalyzing the degradation of extracellular matrix components . This inhibition can modulate various biological processes, including tissue remodeling, inflammation, and metastasis.
Vergleich Mit ähnlichen Verbindungen
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
2-Substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These analogues have been studied for their potential as xanthine oxidase inhibitors.
1-(Benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives: These compounds have demonstrated antimicrobial activity.
Uniqueness: N,N’-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide is unique due to its specific substitution pattern with dioctanamide groups, which imparts distinct chemical and biological properties. Its ability to inhibit matrix metalloproteinases with high selectivity makes it a valuable compound for therapeutic research .
Eigenschaften
CAS-Nummer |
917609-03-1 |
|---|---|
Molekularformel |
C20H34N4O3 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
N-[2-(octanoylamino)-6-oxo-1H-pyrimidin-4-yl]octanamide |
InChI |
InChI=1S/C20H34N4O3/c1-3-5-7-9-11-13-17(25)21-16-15-19(27)24-20(22-16)23-18(26)14-12-10-8-6-4-2/h15H,3-14H2,1-2H3,(H3,21,22,23,24,25,26,27) |
InChI-Schlüssel |
DVTTVCQASKDIAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NC1=CC(=O)NC(=N1)NC(=O)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)-](/img/structure/B12606917.png)



![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B12606952.png)
![Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester](/img/structure/B12606956.png)
![N-[(2S)-1-Phenyldodecan-2-yl]acetamide](/img/structure/B12606963.png)
![6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12606967.png)
![1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one](/img/structure/B12606973.png)
![Benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester](/img/structure/B12606974.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)-](/img/structure/B12606981.png)

![5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12606999.png)
